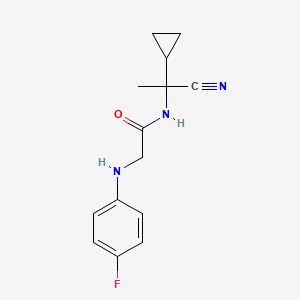

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide

Description

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs: a 1-cyano-1-cyclopropylethyl group attached to the acetamide nitrogen and a 4-fluoroanilino moiety at the α-carbon position. The 4-fluoroanilino substituent contributes to aromatic stacking and hydrogen-bonding capabilities, which are critical for target binding in pharmaceutical contexts.

Properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O/c1-14(9-16,10-2-3-10)18-13(19)8-17-12-6-4-11(15)5-7-12/h4-7,10,17H,2-3,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGSNVIRGFHZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CNC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide typically involves the following steps:

Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Fluoroaniline coupling: The 4-fluoroaniline moiety can be coupled to the acetamide backbone through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and fluoroaniline moiety may play crucial roles in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Electronic and Steric Features

- The cyano group (-CN) is electron-withdrawing, polarizing the adjacent amide bond and possibly enhancing hydrogen-bond acceptor strength. The 4-fluoroanilino group provides moderate lipophilicity and aromaticity for π-π interactions .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups are strong electron-withdrawing and donating groups, respectively. The benzothiazole core increases planar aromatic surface area, favoring interactions with hydrophobic enzyme pockets .

- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): The morpholino group introduces a water-soluble, polar heterocycle, improving aqueous solubility.

- 2-(4-Fluoroanilino)-N-[(2-phenylmethoxyphenyl)methylideneamino]acetamide (): The phenylmethoxyphenyl imine group adds bulk and lipophilicity, which may reduce solubility compared to the target compound’s cyclopropane-cyano system .

Solubility and Metabolic Stability

- The target compound’s cyano group may reduce metabolic oxidation compared to compounds with ether linkages (e.g., ’s phenylmethoxyphenyl group), which are prone to enzymatic cleavage.

- Morpholino-containing acetamides () exhibit higher solubility due to the polar amine-oxygen ring, whereas trifluoromethylbenzothiazole derivatives () are more lipophilic, favoring blood-brain barrier penetration .

Structural Comparison Table

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-(4-fluoroanilino)acetamide is a synthetic compound notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of acetamides and is characterized by a cyano group, a cyclopropyl group, and a 4-fluoroaniline moiety. Its unique structure contributes to its biological activity and interaction with molecular targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The cyano group and the fluoroaniline moiety are crucial for binding to active sites, influencing various biochemical pathways. Research indicates that the compound may exert effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes.

- Modulation of Receptor Activity : It can interact with receptors, leading to altered cellular responses.

Biological Activity Overview

Recent studies have explored the antimicrobial and anticancer properties of this compound. Below is a summary of findings related to its biological activity:

Antimicrobial Activity

A study conducted on various N-substituted acetamides, including this compound, demonstrated significant antimicrobial properties. The compound showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and was less effective against Gram-negative strains such as E. coli. The position of substituents on the phenyl ring was found to influence the antimicrobial efficacy.

Anticancer Potential

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship (SAR) studies. The presence of the fluoro group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.